Pemigatinib is a synthetic, orally bioavailable small molecule belonging to the class of kinase inhibitors. [] It serves as a potent and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. [] Pemigatinib exhibits high selectivity for FGFRs over other kinases, making it a valuable tool for studying FGFR signaling pathways and their role in various cellular processes. []
Pemigatinib is classified as a class 2 compound in the Biopharmaceutical Classification System due to its low solubility at neutral pH and high permeability. Its molecular weight is approximately 487.5 Da, and it exhibits a pH-dependent aqueous solubility profile, with significantly reduced solubility at physiological pH levels . The drug's mechanism of action involves inhibition of FGFR signaling pathways, which are often dysregulated in various cancers, including cholangiocarcinoma .
The synthesis of pemigatinib involves a multi-step process that includes five main synthetic steps using well-defined starting materials. The synthesis pathway is characterized by the following steps:
The detailed synthetic route includes specific reactions such as amination and cyclization processes that yield the desired compound with high purity and yield .
The molecular structure of pemigatinib has been elucidated through crystallography, revealing that it occupies the ATP-binding pocket of FGFR1. Key features include:
The crystal structure analysis indicates that pemigatinib binds FGFR1 in a DFG-in conformation, stabilizing its interaction through an extensive network of hydrogen bonds and van der Waals forces .
Pemigatinib undergoes various chemical reactions during its synthesis and biological activity:
The pharmacological efficacy of pemigatinib has been demonstrated through its ability to inhibit FGFR phosphorylation in cancer cell lines .
Pemigatinib exerts its therapeutic effects by selectively inhibiting FGFR1, 2, and 3. The mechanism involves:
These properties are crucial for formulating pemigatinib into effective oral dosage forms .
Pemigatinib is primarily used in clinical settings for treating cholangiocarcinoma associated with specific genetic alterations in FGFRs. Its applications extend beyond cholangiocarcinoma to other malignancies characterized by FGFR dysregulation, including:
Research continues into its efficacy against various cancers with similar genetic profiles, highlighting its potential as a targeted therapy in oncology .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3